Fazarabine

Beschreibung

Classification within Pyrimidine (B1678525) Nucleoside Analogues

Fazarabine is categorized as an antimetabolite, specifically falling within the class of pyrimidine nucleoside analogues ncats.ionih.govwikipedia.orgresearchgate.netdrugbank.com. Antimetabolites are chemical substances that interfere with normal metabolic pathways by mimicking the structure of naturally occurring metabolites wikipedia.org. This structural similarity allows them to disrupt essential cellular processes, such as DNA production, thereby inhibiting cell growth and division wikipedia.org. As a pyrimidine analog, this compound mimics the structure of metabolic pyrimidines, which are crucial building blocks for DNA, including cytosine and thymine (B56734) wikipedia.org. Other pyrimidine-based anticancer drugs that share this classification include cytarabine (B982), azacitidine, gemcitabine, and fluorouracil researchgate.net.

Historical Development and Initial Characterization

This compound, also known as Arabinofuranosyl-5-azacytosine, is a synthetic nucleoside ncats.ionih.gov. Its development as an antineoplastic agent was advanced by the Division of Cancer Treatment at the National Cancer Institute, based on its significant activity observed across a broad spectrum of tumor types in preclinical studies ncats.io. Early investigations revealed its therapeutic efficacy against various experimental models, including murine and human leukemias, transplantable murine solid tumors, and human tumor xenografts, specifically those derived from colon, lung, and breast cancers ncats.ionih.gov. Preclinical studies also demonstrated its activity against P388 and L1210 cell lines tandfonline.comtandfonline.com. Initial clinical pharmacology assessments of this compound were conducted during phase I trials nih.gov.

Structural Origins and Relationship to Cytarabine and 5-Azacytidine (B1684299)

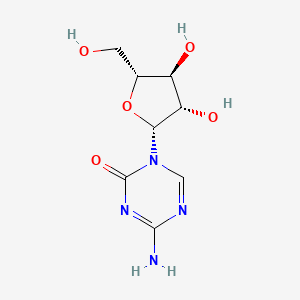

This compound's unique structure is a hybrid, combining the arabinose sugar moiety found in cytosine arabinoside (Cytarabine) with the triazine base characteristic of 5-azacytidine ncats.ionih.govnih.govebi.ac.uk. Cytarabine is a pyrimidine nucleoside where a cytosine base is linked to a D-arabinofuranose sugar via a beta-N(1)-glycosidic bond wikipedia.orgflybase.org. In contrast, 5-azacytidine is a chemical analog of cytidine (B196190), distinguished by the presence of a nitrogen atom at the C5-position of its pyrimidine ring wikipedia.orgdrugbank.com.

Structurally, this compound is considered an analogue of both 1-beta-D-arabinofuranosylcytosine (Cytarabine) and 5-azacytidine nih.govebi.ac.uk. While 5-azacytidine, as a ribonucleoside, is predominantly incorporated into RNA, this compound, similar to Cytarabine, undergoes phosphorylation to its active triphosphate form, which is then incorporated into DNA, leading to the inhibition of DNA synthesis ncats.iocancer.govtandfonline.comdrugbank.comeatris.czresearchgate.net. Preclinical studies indicated that Arabinosyl-5-azacytosine (this compound) demonstrated a broader spectrum of activity against human solid tumors compared to cytosine arabinoside (Cytarabine) ncats.io.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O5/c9-7-10-2-12(8(16)11-7)6-5(15)4(14)3(1-13)17-6/h2-6,13-15H,1H2,(H2,9,11,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMUSYJAQQFHJEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NC(=O)N1C2C(C(C(O2)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20859335 | |

| Record name | 4-Amino-1-pentofuranosyl-1,3,5-triazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320-67-2, 65886-71-7 | |

| Record name | 5-azacytidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102816 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | FAZARABINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281272 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preclinical Synthesis and Characterization Methodologies

Chemical Synthesis Routes for Fazarabine

The chemical synthesis of this compound, as with other nucleoside analogs, typically employs established methodologies designed to construct the glycosidic bond and introduce specific modifications to the nucleobase or sugar moiety. Authentic this compound nucleotide standards have been prepared using chemical methods. nih.gov

General synthetic approaches for anticancer nucleoside analogs, which would be applicable to this compound, include divergent, convergent, and trans-glycosylation strategies. nih.gov The convergent approach, which involves coupling a nitrogenous base with a modified sugar through a glycosylation reaction, is often favored due to its ability to offer greater synthetic diversity. nih.gov This method commonly utilizes Silyl–Hilbert–Johnson (Vorbrüggen) conditions or metal salt coupling conditions. nih.gov Benzoyl-protected furanose sugars are frequently employed in glycosylations under Vorbrüggen conditions to achieve high stereoselectivity, particularly for the crucial β-anomer of the glycosidic bond. nih.gov

Enzymatic Synthesis of this compound Nucleotide Standards

Enzymatic methods play a significant role in the preparation of authentic this compound nucleotide standards. nih.gov These standards are crucial for comparative analysis and understanding the compound's metabolic pathways. Enzymatic synthesis offers advantages over chemical routes, such as improved regio- and stereoselectivity and the use of milder reaction conditions, often leading to higher product yields in "one-pot" reactions. mdpi.com

The enzymatic synthesis of nucleoside-5'-triphosphates (5'-NTPs) and their analogs, including those related to this compound, primarily involves the phosphorylation of nucleoside-5'-diphosphates (5'-NDPs) by NDP kinases (NDPKs), which utilize other 5'-NTPs as phosphate (B84403) donors. mdpi.com NDPKs exhibit low specificity for both the phosphate acceptor and donor, accommodating a wide range of nucleobases and minimal restrictions on the 2'-position of the sugar moiety, allowing conversion of both ribose and deoxyribose nucleotides. mdpi.com

Other enzymes widely used in 5'-NTP synthesis and ATP regeneration systems include pyruvate (B1213749) kinase (PK), acetate (B1210297) kinase (AcK), and creatine (B1669601) kinase (CK). mdpi.com These enzymes demonstrate a broad substrate spectrum and have been successfully employed to synthesize various 5'-NTPs and their analogs, such as arabinosyl CTP, which shares structural similarities with this compound. mdpi.com The synthesis of modified nucleosides can also be achieved through nucleoside phosphorylase-catalyzed transglycosylation, and continuous enzyme membrane reactors have shown performance and economic advantages for efficient production.

Advanced Analytical Techniques for Compound Characterization

The rigorous characterization of this compound and its nucleotide standards is essential to confirm their identity, purity, and structural integrity. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique used for this purpose, enabling comparison to related pyrimidine (B1678525) nucleoside-5'-phosphates. nih.gov Enzymatic digestion is also employed as a characterization method for this compound nucleotide standards. nih.gov

Beyond these, a suite of advanced analytical techniques is utilized for comprehensive compound characterization in preclinical research, including:

Chromatographic Methods: Besides HPLC, techniques like Gel Permeation Chromatography/Size Exclusion Chromatography (GPC/SEC) are used for assessing molecular size and purity. europeanpharmaceuticalreview.com

Spectroscopic Methods:

Fourier Transform Infrared Spectroscopy (FTIR): An affordable technique for characterizing and identifying various organic and inorganic materials by detecting changes in dipole moments during molecular vibrations. nih.govresearchgate.net

X-ray Photoelectron Spectroscopy (XPS): Widely used for surface analysis, providing information on elemental composition, oxidation states, and specific bond formation. nih.gov

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): Analyzes surfaces at nanometer depths, measuring ion intensity as a function of mass-to-charge ratio. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, including the connectivity of atoms and their spatial arrangement. researchgate.net

Raman Spectroscopy: Delivers chemical and physical information with high speed, non-invasive measurements, and high selectivity and sensitivity. researchgate.net

Thermal Methods: Techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TG), and Differential Thermal Analysis (DTA) are employed to study thermal properties and stability. researchgate.net

X-ray Diffraction (XRD): Used for the characterization of crystalline structures. researchgate.net

These techniques collectively ensure a thorough understanding of this compound's physicochemical properties and confirm its successful synthesis and purity.

Molecular and Cellular Mechanisms of Action in Preclinical Models

Intracellular Activation and Metabolic Pathways

The journey of Fazarabine from an extracellular agent to an active intracellular cytotoxic compound involves a cascade of enzymatic modifications. This bioactivation is essential for its therapeutic efficacy and is primarily orchestrated by the cellular nucleotide salvage pathway. The initial and rate-limiting step in this process is the phosphorylation of this compound, a reaction catalyzed by the enzyme deoxycytidine kinase.

Deoxycytidine kinase (dCK) is the key enzyme responsible for the initial phosphorylation of this compound, converting it into its monophosphate derivative. This enzymatic step is crucial for trapping the drug within the cell and initiating its metabolic activation cascade. Studies in human T-lymphoblastic cells (Molt-4) have elucidated the kinetic parameters of this interaction. This compound is a proficient substrate for human cytoplasmic dCK, demonstrating a Michaelis constant (Km) of 55 µM. nih.gov This indicates a strong affinity of the enzyme for this compound. Furthermore, the maximum velocity (Vmax) of this reaction is significantly high, reaching 310% relative to the phosphorylation of the natural substrate, deoxycytidine (dCyd). nih.gov This high rate of phosphorylation underscores the efficiency with which cells can activate this compound.

The pivotal role of dCK in this compound's mechanism is further highlighted by studies in murine leukemia cell lines. Cell lines deficient in dCK activity have been shown to be resistant to the cytotoxic effects of this compound, confirming that dCK-mediated phosphorylation is a prerequisite for its antitumor activity. nih.gov

Table 1: Kinetic Parameters of this compound Phosphorylation by Deoxycytidine Kinase in Molt-4 Cells

| Substrate | Michaelis Constant (Km) | Relative Maximum Velocity (Vmax) (Compared to Deoxycytidine) |

|---|---|---|

| This compound (ara-5-aza-Cyd) | 55 µM nih.gov | 310% nih.gov |

| Deoxycytidine (dCyd) | Not Reported | 100% (Reference) |

Following the initial phosphorylation by dCK, this compound monophosphate undergoes two subsequent phosphorylation steps, catalyzed by other cellular kinases, to ultimately form this compound triphosphate (ara-5-aza-CTP). This triphosphate metabolite is the principal active form of the drug. nih.gov In preclinical studies using Molt-4 human T-lymphoblastic cells, this compound triphosphate was identified as the primary intracellular metabolite, constituting approximately 70% of the total drug-related metabolites within the cell. nih.gov The efficient conversion to the triphosphate form is critical, as this is the molecule that directly interferes with DNA synthesis and replication.

Interference with Nucleic Acid Metabolism

The primary mechanism through which this compound exerts its cytotoxic effects is by disrupting the synthesis and integrity of DNA. The active triphosphate metabolite of this compound directly targets the machinery of DNA replication, leading to a cascade of events that ultimately result in cell death.

The active triphosphate form of this compound acts as a potent inhibitor of DNA synthesis. nih.govnactem.ac.uk In preclinical models, the inhibitory effect of this compound on DNA replication has been demonstrated by its ability to block the incorporation of labeled thymidine (B127349) into newly synthesized DNA. nih.govnactem.ac.uk This inhibition occurs without a significant impact on the synthesis of RNA or proteins, indicating a specific action on DNA replication. nactem.ac.uk The arrest of DNA synthesis is a direct consequence of the interference of this compound's active metabolite with the process of DNA elongation.

Table 2: Summary of this compound's Effects on Nucleic Acid Metabolism in Preclinical Models

| Mechanism | Observation | Cell Line(s) |

|---|---|---|

| Inhibition of DNA Synthesis | Inhibited the incorporation of labeled thymidine into DNA. nih.govnactem.ac.uk | P388 murine lymphoblasts, Molt-4 human lymphoblasts nih.govnactem.ac.uk |

| Incorporation into DNA | Incorporated into DNA in a dose-dependent manner. nih.gov | P388 murine lymphoblasts, Molt-4 human lymphoblasts nih.govnactem.ac.uk |

| 3- to 5-fold higher incorporation than ara-C at 8 hours. nih.gov | Molt-4 human lymphoblasts nih.gov | |

| Leads to the formation of alkaline-labile sites in DNA. nactem.ac.uk | P388 murine lymphoblasts nactem.ac.uk |

Impact on DNA Structural Integrity and Functional Competence

Preclinical studies have demonstrated that this compound compromises the structural integrity and functional competence of DNA. Following its cellular uptake, this compound is phosphorylated to its active triphosphate form. This active metabolite is then incorporated into DNA during replication. The integration of this compound into the DNA structure is a critical step in its mechanism, leading to a disruption of the normal architecture of the DNA helix. This alteration in structural integrity subsequently impairs the functional competence of the DNA, interfering with processes such as transcription and further replication, ultimately contributing to cell death.

Induction of Alkaline Labile Sites within DNA

A notable effect of this compound exposure in preclinical models is the formation of alkaline labile sites within the DNA. These are points of weakness in the DNA backbone that are susceptible to breakage under alkaline conditions. Alkaline elution studies have confirmed that treatment with this compound leads to the creation of these fragile sites. The presence of alkaline labile sites is an indicator of DNA damage and can trigger cellular repair mechanisms or, if the damage is too extensive, lead to the initiation of apoptosis.

Epigenetic Modulation through DNA Methylation Inhibition

Beyond its direct effects on DNA structure, this compound also exhibits epigenetic activity by influencing DNA methylation patterns.

Effect on Deoxycytidine Residue Methylation

This compound has been shown to inhibit the methylation of deoxycytidine residues in DNA. DNA methylation is a crucial epigenetic mechanism for gene expression regulation, and its alteration is a hallmark of many cancers. By inhibiting this process, this compound can potentially lead to the re-expression of silenced tumor suppressor genes.

Comparative Analysis with Other DNA Methyltransferase Inhibitors

When compared to other DNA methyltransferase inhibitors, this compound's effects show some distinctions.

| Drug | Mechanism of Action | Potency |

| This compound | Incorporation into DNA, leading to inhibition of DNA methyltransferase. | Less pronounced inhibition of deoxycytidine residue methylation compared to 5-azacytidine (B1684299). |

| 5-Azacytidine | Incorporated into both RNA and DNA, forming a covalent bond with DNA methyltransferase, leading to its degradation. | Potent inhibitor of DNA methylation. |

| Decitabine (B1684300) (5-aza-2'-deoxycytidine) | Incorporated into DNA, where it traps DNA methyltransferase, leading to its depletion. | A potent inhibitor of DNA methylation. |

| Clofarabine | A purine nucleoside analog that, in addition to other mechanisms, can inhibit DNA methylation. | Demonstrates DNA hypomethylating properties. |

| Zebularine | A cytidine (B196190) analog that gets incorporated into DNA and inhibits DNA methyltransferases. | Shows DNA demethylating activity. |

Research indicates that the inhibitory effect of this compound on the methylation of deoxycytidine residues in DNA is less pronounced than that produced by the well-characterized DNA methyltransferase inhibitor, 5-azacytidine. While both this compound and other inhibitors like decitabine, clofarabine, and zebularine act as nucleoside analogs that interfere with DNA methylation, the specific efficiency and downstream consequences of this inhibition can vary. For instance, decitabine is a potent inhibitor that gets incorporated into DNA and traps DNA methyltransferase enzymes, leading to their degradation. Clofarabine, another nucleoside analog, has also been shown to induce DNA hypomethylation. Zebularine is a more stable cytidine analog that also acts as a DNA methyltransferase inhibitor. The comparative potency of this compound in relation to these other agents requires further detailed investigation to fully understand its unique epigenetic modulating profile.

Enzyme Inhibition Profiles

The interaction of this compound with various cellular enzymes is a key aspect of its pharmacological activity.

Inhibition of Fyn Tyrosine Kinase

Following a comprehensive review of the available scientific literature, no preclinical data or research findings were identified that specifically document the inhibition of Fyn tyrosine kinase by this compound.

Inhibition of Other Key Metabolic Enzymes

In preclinical investigations, beyond its well-established role as an inhibitor of DNA polymerase and ribonucleotide reductase, this compound has been shown to affect the activity of other crucial metabolic enzymes. A notable target is DNA methyltransferase (DNMT), an enzyme central to epigenetic regulation.

Table 1: Inhibition of Key Metabolic Enzymes by this compound

| Enzyme | Mechanism of Inhibition | Cellular Consequence |

|---|---|---|

| DNA Methyltransferase (DNMT) | Incorporation into DNA leads to trapping and degradation of the enzyme. | DNA hypomethylation, potential re-expression of tumor suppressor genes. |

Impact on Cellular Proliferation and Biosynthetic Processes

This compound exerts a profound inhibitory effect on cellular proliferation, a direct consequence of its interference with DNA synthesis. This impact is primarily mediated through its action as a chain terminator and an inhibitor of enzymes essential for DNA replication.

Mechanisms of Cell Proliferation Inhibition

The principal mechanism by which this compound inhibits cellular proliferation is through the arrest of DNA synthesis. After its intracellular phosphorylation to the active triphosphate form, this compound is incorporated into the elongating DNA strand. The presence of the arabinose sugar instead of deoxyribose in its structure sterically hinders the formation of the phosphodiester bond with the subsequent nucleotide, thereby terminating DNA chain elongation. This action is highly specific to the S phase of the cell cycle, where DNA replication occurs nih.gov.

Studies with the closely related compound cytarabine (B982) (Ara-C) have provided further insights into the molecular pathways affected. Ara-C has been shown to induce a G1/S phase cell cycle arrest by upregulating the expression of genes from the INK4 family nih.govnih.govnih.gov. The INK4 proteins are inhibitors of cyclin-dependent kinases (CDKs), specifically CDK4 and CDK6. By inhibiting these CDKs, the phosphorylation of the retinoblastoma protein (Rb) is prevented, which in turn keeps the transcription factor E2F in an inactive state, thus blocking the entry of the cell into the S phase nih.govnih.gov. Furthermore, Ara-C has been observed to directly inhibit the formation of the CDK4/cyclin D1 complex, a key regulator of the G1 to S phase transition nih.govnih.govnih.gov. Given the structural and functional similarities between this compound and cytarabine, it is plausible that this compound may employ similar mechanisms to halt cell cycle progression and inhibit proliferation.

Table 2: Mechanisms of this compound-Mediated Cell Proliferation Inhibition

| Mechanism | Molecular Target/Pathway | Cellular Outcome |

|---|---|---|

| DNA Chain Termination | DNA Polymerase | Arrest of DNA replication. |

| Cell Cycle Arrest | S Phase | Blockade of cell cycle progression. |

| Potential G1/S Arrest (by analogy to Cytarabine) | INK4 family gene upregulation, inhibition of CDK4/Cyclin D1 complex | Prevention of entry into S phase. |

Effects on Protein Synthesis

Preclinical studies have indicated that the primary and most significant mechanism of this compound's cytotoxicity is the inhibition of DNA synthesis. Research has shown that this compound can inhibit the incorporation of thymidine into DNA without a direct or significant influence on the synthesis of RNA or protein nih.gov. This suggests that at concentrations effective for inhibiting DNA replication, this compound does not act as a potent inhibitor of the machinery responsible for transcription or translation.

Preclinical Efficacy Studies in in Vitro and in Vivo Systems

In Vitro Antineoplastic Activity in Cell Lines

Fazarabine has been extensively evaluated for its cytotoxic effects on various cancer cell lines, showcasing its potential as an anticancer agent.

Preclinical investigations have shown this compound to possess a high degree of activity against a broad spectrum of human tumor types. nih.gov This broad-spectrum activity was a key factor in its selection for further clinical development. nih.gov The National Cancer Institute (NCI) utilizes a panel of 60 human cancer cell lines (NCI-60 panel) for the screening of compounds to identify potential anticancer activity. google.comgoogleapis.comwikipedia.org This panel includes cell lines representing various cancers such as leukemia, melanoma, non-small-cell lung carcinoma, and cancers of the brain, ovary, breast, colon, kidney, and prostate. google.com The NCI-60 screen assesses both the cytostatic and cytotoxic impact of tested substances, allowing for the comparison of compounds based on their effect patterns. google.comgoogleapis.comfishersci.ca While specific detailed data for this compound across the entire NCI-60 panel were not detailed in the provided information, its broad activity suggests a favorable profile within this comprehensive screening system. nih.gov

This compound has exhibited therapeutic activity against human leukemias in preclinical settings. nih.gov Although specific quantitative data for this compound's cytotoxic effects on human leukemia cell lines such as HL-60 and Molt-4 were not explicitly detailed in the provided search results, these cell lines are commonly employed in studies evaluating antileukemic agents. fishersci.senih.govgoogleapis.com HL-60 is a promyelocytic cell line derived from acute myelogenous leukemia, while Molt-4 is a hematopoietic cell line established from the peripheral blood of a patient with acute lymphoblastic leukemia. fishersci.se

Clonogenic assays are in vitro cell survival assays that evaluate the ability of a single cell to form a colony, reflecting its long-term growth potential and viability after treatment with cytotoxic agents. Studies involving this compound (Ara-AC) have utilized in vitro clonogenic assays to assess its cytotoxic concentrations and cell kill kinetics. In experiments with L1210 murine leukemia cells, cytotoxic concentrations of this compound ranging from 1 to 10 micrograms/ml were found to be optimal for exposure times of 72 hours or longer. These conditions resulted in a significant reduction of L1210 cells, demonstrating 3 to 4 logs of cell kill.

Table 1: In Vitro Cytotoxic Effects of this compound on L1210 Cells

| Cell Line | Optimal Cytotoxic Concentration | Exposure Time | Log Cell Kill |

| L1210 | 1-10 µg/ml | ≥ 72 hours | 3-4 logs |

In Vivo Therapeutic Activity in Non-Human Models

The efficacy of this compound has also been demonstrated in various non-human in vivo models, including murine leukemic and solid tumor models.

This compound has shown therapeutic activity in murine leukemic models. nih.gov Specifically, in vivo infusion studies in mice bearing L1210 leukemia, a widely used murine lymphocytic leukemia model, revealed that optimal therapy was achieved with plasma concentrations of this compound between 1 to 10 micrograms/ml maintained for 72 hours. This regimen resulted in an estimated 8 logs of L1210 cell kill. Schedule dependence has been observed in mice with L1210 leukemia, with superior activity achieved through multiple daily doses compared to less frequent, larger doses. nih.gov The P388 murine leukemia model is another established system used for evaluating drug efficacy.

Table 2: In Vivo Therapeutic Activity of this compound in Murine L1210 Leukemia

| Model | Plasma Concentration (Optimal) | Infusion Duration | Estimated Cell Kill |

| Murine L1210 | 1-10 µg/ml | 72 hours | 8 logs |

Beyond leukemias, this compound has also demonstrated therapeutic activity against transplantable murine solid tumors and human tumor xenografts. nih.gov Notably, this compound exhibited a broader spectrum of activity against human solid tumors compared to cytosine arabinoside. nih.gov Transplantable murine solid tumor models, including both syngeneic and xenograft models, are critical preclinical tools for evaluating the efficacy of potential cancer therapeutics.

Evaluation in Human Tumor Xenograft Models (e.g., Colon, Lung, Breast Cancers)

Human tumor xenograft models involve the injection of human cancer cells into immune-deficient mice to assess the therapeutic efficacy and toxicity of new drugs nih.govunito.it. These models are widely used in preclinical development to confirm the therapeutic efficacy of a compound and to identify additional treatment options unito.it.

While xenograft models are indispensable for validating the efficacy of lead compounds for clinical translation, their predictive value can vary depending on the tumor type and the approach used nih.govaacrjournals.org. For instance, human xenograft models have demonstrated good tumor-specific predictive value for non-small cell lung cancer (NSCLC) and ovarian cancers when panels of xenografts were employed. However, some studies indicate that these models did not adequately predict clinical performance for breast and colon tumors in both disease-oriented and compound-oriented settings aacrjournals.org. Conversely, for compounds exhibiting in vivo activity in at least one-third of the tested xenograft models, a correlation with ultimate activity in some Phase II clinical trials has been observed researchgate.netscribd.com.

Despite the general utility of these models, specific detailed research findings or data tables outlining this compound's efficacy in human colon, lung, or breast cancer xenograft models were not explicitly available in the reviewed literature.

Predictive Value of Hollow Fiber Assays in Preclinical Evaluation

The hollow fiber assay (HFA) was developed by the US National Cancer Institute (NCI) as an intermediate screening step, bridging the gap between in vitro cell line screening and more extensive xenograft studies nih.gov. This in vivo drug screening assay allows for rapid evaluation of drug efficacy, along with pharmacokinetic and pharmacodynamic parameters reactionbiology.com. In the HFA, tumor cells are grown within semi-permeable fibers that are then implanted into mice reactionbiology.com.

The HFA has shown a good correlation with clinical predictivity nih.gov. It serves as a useful indicator of potential in vivo response, demonstrating a positive correlation between drug potency observed in the NCI 60-cell line screen and activity in the hollow fiber assay researchgate.netscribd.com. For example, in an NCI study involving 690 compounds tested in both the HFA and xenograft studies, 55% of the 93 compounds that showed high activity in the HFA also exhibited activity in at least one xenograft model reactionbiology.com. Another study conducted in Korea reported a 92% predictive value for the HFA using 20 standard tumor cell lines reactionbiology.com.

Similar to the human tumor xenograft models, specific detailed research findings or data tables regarding this compound's performance or predictive value within hollow fiber assays were not identified in the provided search results.

Preclinical Pharmacological Investigations

Non-Human Pharmacokinetics and Disposition

Preclinical pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion of a compound before human trials. Non-human primate (NHP) models, particularly rhesus macaques, are considered highly reliable for predicting human pharmacokinetic responses due to their physiological and immunological similarities to humans. creative-biolabs.commdpi.com

Studies in rhesus monkeys have demonstrated that Fazarabine exhibits rapid plasma elimination characterized by a triphasic decay. Following intravenous infusions of 200 mg/kg over varying durations (15 minutes, 1 hour, or 12 hours), the plasma half-lives were determined. The initial rapid distribution phase (t1/2 alpha) ranged from 3.6 to 5.4 minutes, followed by an intermediate phase (t1/2 beta) of 18 to 24 minutes, and a slower terminal elimination phase (t1/2 gamma) of 94 to 144 minutes. nih.gov This rapid plasma elimination profile for this compound (AAC) in non-human primates has been consistently observed. withpower.com

Table 1: Plasma Pharmacokinetic Parameters of this compound in Rhesus Monkeys

| Parameter | 15-min Infusion | 1-h Infusion | 12-h Infusion |

| t1/2 alpha (min) | 3.6 | 5.4 | - |

| t1/2 beta (min) | 18 | 24 | - |

| t1/2 gamma (min) | 94 | 144 | - |

The penetration of this compound into the cerebrospinal fluid (CSF) has been a significant area of preclinical investigation, particularly given its potential relevance for treating central nervous system (CNS) malignancies. Studies in rhesus monkeys have shown that this compound (AAC) can penetrate the CSF. nih.govviictr.orgdntb.gov.ua For a 12-hour infusion, the CSF:plasma steady-state concentration (Css) ratio for this compound was measured at 0.15. nih.gov This level of CSF penetration is considered a potential pharmacokinetic advantage for the treatment of brain cancer. withpower.com Intrathecal administration, a method that bypasses the blood-brain barrier, is known to enhance CSF drug concentrations while reducing systemic exposure. core.ac.uk

Table 2: Cerebrospinal Fluid Penetration of this compound in Rhesus Monkeys

| Parameter | Value |

| CSF:Plasma Css Ratio (12-h infusion) | 0.15 |

The metabolic stability and degradation pathways of this compound have been assessed in various in vitro systems. This compound demonstrates significant instability in aqueous solutions, undergoing rapid deamination. researchgate.netopenaccessjournals.com Comparisons of this compound's in vitro half-life in pooled plasma, phosphate (B84403) buffered saline (PBS), and RPMI 1640 cell culture media at 37°C revealed that its shorter half-life in plasma (even with or without tetrahydrouridine) compared to PBS suggests that its in vivo terminal half-life is largely influenced by enhanced nucleophilic attack and hydrolytic degradation of its unstable triazine ring within plasma. nih.gov A key enzyme responsible for this degradation and inactivation is cytidine (B196190) deaminase (CDA), which deaminates various cytidine-based antitumoral drugs. researchgate.netopenaccessjournals.comnih.gov

Table 3: In Vitro Stability of this compound

| Medium | Observed Stability/Degradation |

| Aqueous solutions | Very unstable; rapid deamination researchgate.netopenaccessjournals.com |

| Pooled plasma (37°C) | Shorter half-life; hydrolytic degradation nih.gov |

| Phosphate Buffered Saline (37°C) | More stable than in plasma nih.gov |

| RPMI 1640 culture media (37°C) | Degradation observed nih.gov |

Metabolic Activation Pathways in Preclinical Contexts

This compound, like other nucleoside analogs, functions as a prodrug, necessitating intracellular biotransformation into its active form to exert its pharmacological effects. researchgate.net

The primary enzymatic pathway for this compound's metabolic activation involves phosphorylation. Deoxycytidine kinase (dCK) plays a crucial role in this initial step, converting this compound into its active triphosphate form. medkoo.comnih.govnih.gov The presence and activity of dCK within tumor cells are significant determinants of their sensitivity to this compound. medkoo.comnih.gov Conversely, a decrease in dCK levels can lead to resistance to the drug. eatris.cz While cytochrome P450 (CYP) enzymes are broadly involved in Phase I drug metabolism across various xenobiotics, google.comoup.comsigmaaldrich.comresearchgate.netnih.gov the direct role of specific CYP enzymes in the activation of this compound is not prominently detailed in the provided preclinical literature. Their involvement appears more pertinent to general drug biotransformation and potential drug interactions rather than this compound's primary activating pathway. google.comgoogleapis.comncats.io

Upon cellular uptake, this compound undergoes phosphorylation by deoxycytidine kinase to yield its active triphosphate metabolite. medkoo.comnih.govnih.gov This triphosphate form is the principal active species responsible for this compound's cytotoxic effects. medkoo.comnih.gov Once formed, this active metabolite competes with endogenous thymidine (B127349) for incorporation into newly synthesized DNA. medkoo.comnih.gov The incorporation of this compound's active triphosphate into DNA subsequently inhibits DNA synthesis, ultimately leading to tumor cell death and necrosis. medkoo.comnih.gov Unlike inactive metabolites that are rapidly excreted from the cell, the active triphosphate metabolite is retained intracellularly, where it exerts its inhibitory effects on enzymes critical for nucleotide synthesis. nih.gov

Mechanisms of Preclinical Drug Resistance

Enzyme-Mediated Resistance Mechanisms

Enzyme-mediated resistance is a primary mechanism by which cancer cells evade the cytotoxic effects of nucleoside analogs. These mechanisms often involve enzymes crucial for the activation or degradation of the drug.

Deoxycytidine kinase (dCK) plays a pivotal role in the intracellular activation of many nucleoside analog prodrugs, including Fazarabine. dCK is responsible for the initial phosphorylation of these analogs, converting them into their active monophosphate forms, which are then further phosphorylated to their triphosphate forms to exert their cytotoxic effects, typically by inhibiting DNA synthesis or being incorporated into nucleic acids researchgate.net.

Deficiency or downregulation of dCK activity is a well-established mechanism of resistance to nucleoside analogs such as cytarabine (B982) (ara-C), gemcitabine, fludarabine (B1672870), and decitabine (B1684300). Studies have shown that in cell lines resistant to ara-C and decitabine, a significant deficiency in dCK activity is observed, leading to impaired drug metabolization and subsequent resistance. For instance, acquired resistance to decitabine has been linked to a novel point mutation (A180P) in dCK, which, despite active mRNA transcription, results in undetectable mutant protein levels, highlighting the importance of assessing dCK at the protein level. Similarly, downregulation of dCK expression has been identified as a key molecular event associated with acquired resistance to ara-C in mantle cell lymphoma cells. This impairment in dCK activity prevents the necessary initial phosphorylation, thereby reducing the intracellular concentration of the active drug, rendering the cells resistant.

Beyond dCK deficiency, alterations in nucleoside transport and other metabolic enzymes significantly contribute to preclinical drug resistance. Nucleoside analogs, being hydrophilic molecules, rely on specific membrane transporters to enter cells. Changes in the expression or function of these nucleoside transporters can lead to reduced intracellular accumulation of the drug, thus conferring resistance. For example, resistance to fludarabine has been associated with the overexpression of human concentrative nucleoside transporter 3 (hCNT3).

Furthermore, other enzymes involved in the broader nucleoside metabolism pathways can influence drug efficacy. This includes enzymes responsible for further phosphorylation of the monophosphate forms to active triphosphates, as well as enzymes that inactivate the drug. An enhanced ability to repair drug-induced DNA alterations or changes in drug molecular targets can also contribute to resistance.

Cross-Resistance Patterns with Analogous Compounds

Cross-resistance refers to the phenomenon where resistance to one drug confers resistance to other structurally or mechanistically similar compounds. Given that this compound is a nucleoside analog, it is highly probable to exhibit cross-resistance patterns with other compounds in this class, particularly those that share common activation pathways.

Research on other nucleoside analogs demonstrates this phenomenon clearly. For example, acquired resistance of mantle cell lymphoma cells to cytarabine, primarily due to the downregulation of dCK, confers significant cross-resistance to other dCK-dependent nucleoside analogs such as gemcitabine, fludarabine, and cladribine. This suggests that if this compound resistance develops through a mechanism like dCK deficiency, it would likely render cells cross-resistant to these and potentially other nucleoside-based chemotherapies. Understanding these cross-resistance patterns is critical for designing sequential or combination therapies.

Development of In Vitro and In Vivo Resistance Models

The development of robust preclinical models is essential for elucidating drug resistance mechanisms and designing strategies to overcome them. Both in vitro and in vivo models are utilized, each offering unique advantages and limitations.

In Vitro Drug-Induced Resistance Models: These models are typically created by exposing cancer cell lines to increasing concentrations of a drug over an extended period. This process mimics the selective pressure that leads to acquired resistance in patients.

Methodology : Cells are continuously or intermittently treated with the drug, with dosages often gradually increased over several months (e.g., 3 to 18 months) to select for resistant clones.

Advantages : In vitro models are cost-effective, quick to establish, and provide a highly controlled environment, allowing for straightforward maintenance and reproduction of experimental conditions. They facilitate the study of specific resistance mechanisms and the step-by-step development of resistance.

Limitations : These models may not fully capture the complexity of resistance in patients, as they lack the influence of the immune system, tumor microenvironment (TME), and tumor heterogeneity seen in vivo. They can also develop artificial resistance mechanisms.

In Vivo Drug-Induced Resistance Models: These models aim to provide a more clinically relevant representation of drug resistance by incorporating the complexities of a living system.

Methodology : In vivo models often involve implanting human cancer cells (xenografts or patient-derived xenografts, PDX) into immunocompromised mice and then treating them with the drug. Resistance can be induced through dose escalation protocols.

Advantages : In vivo models more closely mimic how resistance develops in patients, including the effects of the immune system and TME. They produce more heterogeneous cell populations and allow for the study of systemic effects, making them valuable for late-stage preclinical testing.

Limitations : They are more technically challenging, time-consuming, and costly to establish compared to in vitro models, and can exhibit higher variability.

Engineered Models (e.g., CRISPR-Cas9): Advanced genetic engineering techniques, such as CRISPR-Cas9, allow for the precise introduction of specific mutations known or hypothesized to confer resistance. This approach enables researchers to directly investigate the role of particular genes or pathways in resistance development and to create cell lines with defined resistance mutations.

Strategies to Overcome Preclinical Resistance Mechanisms

Overcoming preclinical resistance to this compound, and nucleoside analogs in general, requires a multifaceted approach targeting the various mechanisms of resistance.

Combination Therapies : Combining this compound with other agents that target different pathways or overcome specific resistance mechanisms is a key strategy. For instance, combining efflux pump inhibitors with standard chemotherapy drugs can enhance treatment efficacy by increasing intracellular drug retention.

Targeting Compensatory Pathways : Cancer cells often activate alternative or compensatory signaling pathways to bypass the effects of an inhibited pathway, leading to resistance. Strategies involve identifying and simultaneously targeting these compensatory pathways.

Modulating Enzyme Activity : For nucleoside analogs, strategies could involve enhancing dCK activity in resistant cells to restore drug activation. While direct pharmacological modulation of dCK is complex, understanding its regulation can inform approaches to overcome resistance.

Improved Drug Delivery Systems : Nanotechnology-based drug delivery systems can be engineered to bypass efflux pumps and directly release the drug inside cancer cells, ensuring higher drug retention.

Targeting the Tumor Microenvironment (TME) : The TME plays a significant role in drug resistance by providing pro-survival signals and physical barriers. Strategies to overcome TME-mediated resistance include normalizing tumor vasculature to improve drug delivery or disrupting signaling pathways within the TME that promote tumor growth and survival.

Epigenetic Therapies : Epigenetic alterations can contribute to drug resistance by affecting gene expression involved in drug transport or signaling pathways. Epigenetic therapies, such as DNA demethylating agents or histone deacetylase inhibitors, can reverse these changes and potentially restore drug sensitivity.

By integrating these strategies and utilizing advanced preclinical models, researchers aim to develop more effective therapeutic approaches to combat resistance to this compound and other nucleoside analogs.

Drug Design and Development Strategies Informed by Fazarabine Research

Analogue and Derivative Development

The systematic modification of a lead compound to enhance its desirable properties and reduce undesirable ones is a cornerstone of drug discovery. Fazarabine's structure provides a rich platform for such explorations.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, aiming to establish how modifications to a chemical structure influence its biological activity fishersci.dk. This compound, synthesized to combine the arabinose sugar of ara-C with the triazine ring of 5-azacytidine (B1684299), inherently embodies early SAR considerations in its design flybase.orgfishersci.ca.

For this compound derivatives, SAR studies would systematically explore alterations to both the arabinose sugar moiety and the 5-azacytosine (B16484) base. Modifications to the sugar could impact cellular uptake, recognition by deoxycytidine kinase (the enzyme responsible for its intracellular activation), and subsequent phosphorylation to the active triphosphate form flybase.org. Changes to the triazine base could influence its interaction with DNA and DNA methyltransferases, which are key to its function as a DNA demethylating agent flybase.org. Such studies aim to identify critical functional groups and their spatial arrangements necessary for optimal potency and selectivity. By understanding these relationships, researchers can design new derivatives with improved metabolic stability, enhanced target engagement, and potentially broader antitumor spectra.

Table 1: Conceptual SAR Data for this compound Derivatives

| Derivative | Structural Modification (Relative to this compound) | Deoxycytidine Kinase Activation (Relative Activity) | DNA Incorporation (Relative Level) | Antitumor Activity (IC50, µM) |

| This compound | Parent Compound | 1.0 (Reference) | 1.0 (Reference) | X.X |

| Derivative A | C-2' position modification on arabinose | 0.8 | 0.7 | Y.Y |

| Derivative B | N-3 position modification on triazine | 1.2 | 1.5 | Z.Z |

| Derivative C | Hydroxyl group removal on arabinose | 0.1 | 0.05 | >100 |

| Derivative D | Halogen substitution on triazine | 1.1 | 1.3 | W.W |

Scaffold-Based Drug Design Approaches

Scaffold-based drug design is a powerful strategy that involves identifying and modifying core molecular structures, or "scaffolds," that confer a particular biological activity. The nucleoside structure of this compound serves as a natural scaffold for the design of new therapeutic agents.

Computational Drug Design Methodologies

The advent of computational tools has revolutionized drug discovery, enabling more efficient and rational design processes. This compound research can leverage these methodologies to accelerate the identification and optimization of new drug candidates.

Application of Computer-Aided Drug Design (CADD)

Computer-Aided Drug Design (CADD) encompasses a range of computational techniques used to discover, design, and optimize biologically active compounds. CADD can be broadly categorized into structure-based drug design (SBDD) and ligand-based drug design (LBDD).

In the context of this compound, SBDD approaches would involve utilizing the three-dimensional structures of its known or putative target enzymes, such as deoxycytidine kinase or DNA methyltransferases, if available. Techniques like molecular docking could predict how this compound or its derivatives bind to these targets, identifying crucial interactions and guiding the design of more potent and selective inhibitors. Virtual screening of large chemical libraries could identify novel compounds that are predicted to bind to this compound's targets, serving as new lead compounds. LBDD, on the other hand, would focus on the physicochemical properties and pharmacophoric features of this compound and its active derivatives to build predictive models (e.g., Quantitative Structure-Activity Relationship or QSAR models) that can estimate the activity of new, unsynthesized compounds. This application of CADD significantly reduces the time and resources required for experimental screening and lead optimization.

Table 2: Predicted Binding Affinities of Hypothetical this compound Derivatives (CADD)

| Compound | Target Enzyme | Docking Score (kcal/mol) | Predicted Binding Mode | Key Interactions |

| This compound | Deoxycytidine Kinase | -8.5 | Active Site | H-bonds with Ser, Arg; Hydrophobic |

| Derivative E | Deoxycytidine Kinase | -9.2 | Active Site | Enhanced H-bonds; Pi-stacking |

| Derivative F | DNA Methyltransferase | -7.8 | Catalytic Pocket | Ionic interaction; Van der Waals |

| Derivative G | DNA Methyltransferase | -8.9 | Catalytic Pocket | Multiple H-bonds; Hydrophobic |

Fragment-Based Drug Design (FBDD) Considerations

Fragment-Based Drug Design (FBDD) is a powerful strategy that identifies small chemical fragments (typically with molecular weights less than 300 Da) that bind weakly to a target, and then grows or links these fragments to create more potent and selective lead compounds.

For this compound, FBDD could be applied by dissecting its structure into smaller, individual fragments. These fragments could then be screened against this compound's known enzymatic targets (e.g., deoxycytidine kinase, DNA methyltransferases) using sensitive biophysical methods. The identified weakly binding fragments would serve as starting points. For example, the arabinose sugar or the 5-azacytosine base, or even smaller sub-structures, could be considered fragments. Once a fragment's binding mode is elucidated (often through X-ray crystallography or NMR), it can be elaborated or linked with other fragments to improve affinity and selectivity, leading to the development of novel this compound-inspired compounds with optimized properties. This approach offers advantages in exploring chemical space efficiently and generating compounds with better drug-like properties from the outset, often adhering to the "rule of three" for fragment libraries.

Innovative Preclinical Screening and Evaluation Platforms

The evaluation of drug candidates has evolved significantly with the development of innovative preclinical screening platforms that offer higher throughput, greater physiological relevance, and improved predictability. This compound's established antitumor activity in various experimental models, including P388 and L1210 cell lines, provides a benchmark for evaluating new derivatives.

Modern preclinical screening platforms include high-throughput cell-based assays, which allow for rapid assessment of compound cytotoxicity and specific cellular effects on a large scale. Beyond traditional 2D cell cultures, advanced models such as 3D cell culture systems (e.g., spheroids, organoids) and organ-on-a-chip technologies are increasingly utilized. These platforms better mimic the complex physiological environment, including cell-cell interactions, extracellular matrix effects, and tissue-specific responses, offering more accurate predictions of drug efficacy and mechanism of action in vivo. For this compound research, these innovative platforms could be used to:

High-throughput screening: Rapidly assess the cytotoxic activity of this compound derivatives against a broad panel of cancer cell lines, potentially identifying new sensitivities.

Mechanism of action studies: Employ advanced assays to precisely delineate how this compound and its analogs interfere with DNA methylation, DNA synthesis, or other cellular pathways.

3D models and organ-on-a-chip: Evaluate compound penetration, efficacy, and metabolic activation in more complex tissue-like structures, providing a more physiologically relevant assessment before in vivo studies.

These platforms enhance the speed and reliability of preclinical evaluation, guiding the selection of the most promising this compound-inspired drug candidates for further development.

High-Throughput Screening in Drug Discovery

High-Throughput Screening (HTS) is a fundamental process in modern drug discovery, enabling the rapid and automated testing of large numbers of chemical and biological compounds against specific biological targets bmglabtech.comnih.govnih.gov. This technique is crucial for identifying "hits" or "leads" that exhibit desired biological activity bmglabtech.com. The principle of analogue-based drug discovery is a core tenet in drug research muni.cz. This compound, as a 5-azacytidine analogue, exemplifies this principle, where structural modifications of existing active compounds lead to new therapeutic candidates muni.cz. While this compound itself was not necessarily discovered through contemporary HTS, the systematic evaluation of nucleoside analogues like this compound has informed the development of compound libraries and screening assays aimed at identifying molecules that interfere with DNA synthesis or methylation pathways, which are relevant targets for antineoplastic agents ncats.iomedkoo.comsoton.ac.uk. The insights gained from studying compounds such as this compound contribute to the design of HTS campaigns, guiding the selection of target pathways and the chemical space to be explored for novel anticancer agents nih.govnih.gov.

Advanced In Vitro Models (e.g., 3D Cultures, Organoids)

The limitations of traditional two-dimensional (2D) cell cultures in accurately mimicking the complex tumor microenvironment have driven the adoption of advanced in vitro models, such as three-dimensional (3D) cell cultures and organoids abcam.comfrontiersin.org. These models are designed to replicate the natural structure of tissues, providing a more physiologically relevant environment for studying cellular behavior and drug interactions abcam.comfrontiersin.org.

This compound, and compounds with similar mechanisms of action, have been considered for evaluation within such advanced in vitro systems googleapis.comepo.org. For instance, 3D cell culture systems are increasingly utilized in drug discovery to assess drug efficacy, toxicity, and distribution more accurately than 2D cultures, by mimicking the 3D architecture of tissues abcam.com. Organoid models, which are self-organizing 3D cultures derived from stem cells or primary tissues, offer even greater physiological relevance by recapitulating complex tissue architectures and cellular interactions found in vivo kucancercenter.org. The historical evaluation of antineoplastic agents like this compound in various cell culture models has highlighted the need for more predictive preclinical tools, thereby reinforcing the shift towards and investment in advanced 3D and organoid platforms for drug screening and mechanistic studies frontiersin.orggoogleapis.comepo.org.

Patient-Derived Xenograft (PDX) Models in Preclinical Research

Patient-Derived Xenograft (PDX) models represent a critical advancement in preclinical cancer research. These models are established by directly implanting human tumor tissue from patients into immunodeficient mice, thereby preserving the original tumor's heterogeneity, architecture, and genetic characteristics criver.comnih.govnih.govoatext.com. This fidelity to the human tumor makes PDX models highly valuable for studying human cancer biology, evaluating drug efficacy, and predicting clinical outcomes criver.comnih.govnih.gov.

This compound has demonstrated activity against a range of human solid tumor xenografts, including those of colon, lung, and breast cancers ncats.ioresearchgate.netnih.gov. Its preclinical evaluation in xenograft models was a key factor in its selection for clinical development as an antineoplastic agent by the National Cancer Institute ncats.io. The extensive use of xenograft models, including PDX, in the assessment of compounds like this compound has underscored their utility in identifying potential anticancer activity and understanding drug response within a more complex biological context than traditional cell lines researchgate.net. Research involving this compound and other antineoplastic agents in PDX models has contributed to the understanding of drug sensitivity and resistance mechanisms, as well as the identification of biomarkers nih.govgoogle.comgoogleapis.com.

Table 1: Preclinical Activity of this compound in Human Tumor Xenografts

| Tumor Type | Observed Activity | Source |

| Colon Cancer | Demonstrated activity | ncats.ioresearchgate.netnih.gov |

| Lung Cancer | Demonstrated activity | ncats.ioresearchgate.net |

| Breast Cancer | Demonstrated activity | ncats.ioresearchgate.netnih.gov |

| Murine Leukemias | Demonstrated activity | ncats.io |

| Human Leukemias | Demonstrated activity | ncats.io |

Translational Research Paradigms in Antineoplastic Drug Development

Translational research in antineoplastic drug development aims to bridge fundamental scientific discoveries with clinical applications, ultimately leading to improved patient outcomes nih.govnih.govgoogleapis.comgoogleapis.com. The developmental trajectory of this compound provides a case study illustrating both the potential and the challenges inherent in this process. Initially, this compound was selected for clinical development based on its promising activity in preclinical studies against a broad spectrum of tumor types ncats.io. However, subsequent Phase I and Phase II clinical trials revealed dose-limiting toxicities, primarily neutropenia, and limited objective clinical responses, leading to the discontinuation of some trials nih.govresearchgate.netnih.govnih.gov.

This experience with this compound, among other agents, has contributed to the evolution of translational research paradigms. There is a growing recognition that the "one drug-one receptor" theory is often an oversimplification, and many drugs exhibit "dirty" mechanisms with multiple molecular targets nih.gov. Modern paradigms emphasize more adaptive, patient-centered, and data-driven approaches, integrating advanced genomics and real-world data to improve the predictability of clinical efficacy nih.govsynergbiopharma.comdrugdiscoverytrends.com. Initiatives like ComboMATCH exemplify this shift, focusing on translating robust preclinical evidence for drug combinations, guided by tumor biology, into early-phase clinical trials ecog-acrin.org. The history of this compound underscores the critical need for comprehensive preclinical validation using sophisticated models and a deeper understanding of drug mechanisms and patient heterogeneity to improve the success rate of antineoplastic drug development and translation into effective therapies.

Table 2: Key Milestones in this compound Research and Translational Impact

| Milestone/Aspect | Description | Translational Impact | Source |

| Preclinical Activity | Demonstrated activity against murine and human leukemias, transplantable murine solid tumors, and human tumor xenografts (colon, lung, breast cancers). | Indicated potential as an antineoplastic agent, leading to clinical development. | ncats.ioresearchgate.netnih.gov |

| Mechanism of Action | Phosphorylated to a triphosphate form; incorporated into DNA, inhibiting DNA synthesis. | Informed understanding of nucleoside analogue pharmacology and DNA-targeting strategies. | ncats.iomedkoo.com |

| Clinical Trials (Phase I/II) | Underwent trials for various malignancies, including metastatic colon and breast cancer. | Provided insights into human pharmacokinetics and dose-limiting toxicities (e.g., neutropenia). | nih.govresearchgate.netnih.govnih.gov |

| Clinical Outcome | Limited objective clinical responses; some trials discontinued (B1498344) due to low response rates. | Highlighted challenges in translating preclinical efficacy to clinical benefit and the need for improved predictive models. | nih.govresearchgate.net |

| Informing Drug Development | Experience contributed to the evolution of drug design strategies, emphasizing the need for advanced preclinical models (3D cultures, PDX) and sophisticated translational research paradigms. | Emphasized the importance of understanding tumor heterogeneity and patient-specific responses for future drug development. | googleapis.comepo.orgcriver.comnih.govnih.govoatext.comgoogle.comgoogleapis.comnih.govsynergbiopharma.comdrugdiscoverytrends.com |

Q & A

Q. Basic Research Focus

- Clonogenic assays : Measure leukemic cell survival post-treatment.

- Flow cytometry : Quantify apoptosis (Annexin V/PI staining) and cell-cycle arrest (e.g., G1 phase accumulation).

- In vivo xenografts : Monitor tumor regression in NSG mice with luciferase-tagged leukemic cells.

Include negative controls (vehicle-treated) and positive controls (cytarabine) .

What pharmacokinetic challenges are associated with this compound, and how can formulation studies address them?

Advanced Research Focus

Challenges include rapid renal clearance and low oral bioavailability. Strategies:

- Prodrug design : Synthesize lipophilic esters to enhance membrane permeability.

- Nanoparticle encapsulation : Use PEGylated liposomes to prolong circulation half-life.

- Population PK modeling : Identify covariates (e.g., renal function) impacting inter-patient variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.